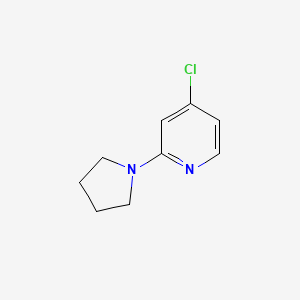

4-Chloro-2-(pyrrolidin-1-yl)pyridine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-chloro-2-pyrrolidin-1-ylpyridine, which accurately describes the structural arrangement where a chlorine atom occupies the 4-position of the pyridine ring while a pyrrolidin-1-yl group is attached to the 2-position. The Chemical Abstracts Service registry number 1209459-01-7 serves as the unique identifier for this specific compound in chemical databases worldwide. The molecular formula C₉H₁₁ClN₂ indicates the presence of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, and two nitrogen atoms, resulting in a molecular weight of 182.65 grams per mole.

The structural representation can be expressed through various chemical notation systems, each providing specific information about the compound's connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation C1CCN(C1)C2=NC=CC(=C2)Cl provides a linear description of the molecular structure, clearly indicating the pyrrolidine ring connectivity to the pyridine system. The International Chemical Identifier InChI=1S/C9H11ClN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 offers a standardized method for representing the compound's structure in a way that can be universally interpreted by chemical software systems. The corresponding International Chemical Identifier Key ROBUXNZPPWMZQE-UHFFFAOYSA-N provides a fixed-length hash code derived from the International Chemical Identifier, enabling rapid database searches and structural comparisons.

| Property | Value | Database Source |

|---|---|---|

| Chemical Abstracts Service Number | 1209459-01-7 | PubChem, ChemScene |

| Molecular Formula | C₉H₁₁ClN₂ | PubChem, ChemScene |

| Molecular Weight | 182.65 g/mol | PubChem, ChemScene |

| International Union of Pure and Applied Chemistry Name | 4-chloro-2-pyrrolidin-1-ylpyridine | PubChem, ChemScene |

| Simplified Molecular Input Line Entry System | C1CCN(C1)C2=NC=CC(=C2)Cl | PubChem, ChemScene |

| International Chemical Identifier Key | ROBUXNZPPWMZQE-UHFFFAOYSA-N | PubChem |

Structural Isomerism and Tautomeric Considerations

The structural framework of this compound allows for multiple isomeric possibilities based on the positioning of substituents on both the pyridine and pyrrolidine rings. Positional isomerism represents the most significant form of structural variation for this compound class, where the chlorine substituent can occupy different positions on the pyridine ring while maintaining the pyrrolidine attachment point. The compound 3-Chloro-2-(pyrrolidin-1-yl)pyridine hydrochloride, with Chemical Abstracts Service number 2034352-33-3, exemplifies this isomeric relationship where the chlorine atom is positioned at the 3-position rather than the 4-position of the pyridine ring. This positional change significantly alters the electronic distribution within the molecule and consequently affects its chemical reactivity and physical properties.

Another important structural variation involves the attachment point of the pyrrolidine ring to the pyridine system. The compound 4-Chloro-2-(pyrrolidin-2-yl)pyridine, identified by Chemical Abstracts Service number 524674-61-1, demonstrates how the pyrrolidine can be connected through its 2-position carbon rather than through the nitrogen atom. This constitutional isomer exhibits markedly different chemical properties due to the altered connectivity pattern, which changes the molecule from a tertiary amine to a secondary amine functionality. The systematic International Union of Pure and Applied Chemistry name for this isomer is 4-chloro-2-pyrrolidin-2-ylpyridine, clearly distinguishing it from the parent compound.

Carbonyl-containing analogs represent another class of structural variants, exemplified by 4-Chloro-2-(pyrrolidine-1-carbonyl)pyridine with Chemical Abstracts Service number 260783-12-8. This compound features an additional carbonyl group between the pyrrolidine nitrogen and the pyridine ring, fundamentally altering the electronic character from an amino-substituted pyridine to an amide-substituted pyridine. The molecular formula C₁₀H₁₁ClN₂O reflects the additional oxygen atom, and the molecular weight increases to 210.66 grams per mole. The systematic name (4-chloropyridin-2-yl)-pyrrolidin-1-ylmethanone accurately describes this structural modification.

| Isomer Type | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Structural Difference |

|---|---|---|---|---|

| Parent Compound | 1209459-01-7 | C₉H₁₁ClN₂ | 182.65 g/mol | Reference structure |

| Positional Isomer | 2034352-33-3 | C₉H₁₂Cl₂N₂ | 219.11 g/mol | Chlorine at position 3, hydrochloride salt |

| Constitutional Isomer | 524674-61-1 | C₉H₁₁ClN₂ | 182.65 g/mol | Pyrrolidine attached via carbon-2 |

| Carbonyl Analog | 260783-12-8 | C₁₀H₁₁ClN₂O | 210.66 g/mol | Carbonyl group insertion |

Synonymous Representations Across Chemical Databases

The compound this compound appears under various nomenclature systems and database-specific identifiers across different chemical information platforms, reflecting the diverse approaches to chemical naming and classification. The PubChem database assigns the Compound Identifier 45480436 to this molecule, while also recognizing alternative systematic names such as 4-chloro-2-pyrrolidin-1-ylpyridine. The ChemBL database utilizes the identifier CHEMBL4528728 for cataloging this compound within its bioactivity database system. The Distributed Structure-Searchable Toxicity Database Network identifier DTXSID50670373 represents this compound within environmental and toxicological data repositories.

European regulatory databases employ the European Community number 992-698-7 for tracking this compound within regulatory frameworks, while the Wikidata entry Q82591324 provides a linked data representation that connects this chemical entity to broader knowledge networks. Different chemical suppliers and research institutions have developed their own catalog numbering systems, such as CS-0442437 used by ChemScene and AR00HGIG employed by Aaron Chemicals. These various identifier systems facilitate cross-referencing and data integration across multiple chemical databases and commercial platforms.

The molecular descriptor calculations provide additional standardized representations that enable computational analysis and database searching. The extended connectivity fingerprint-4 values, hydrogen bond donor count of zero, hydrogen bond acceptor count of two, and rotatable bond count of one represent key molecular descriptors used in chemoinformatics applications. The topological polar surface area value of 16.13 square angstroms and the octanol-water partition coefficient logarithm value of 2.3352 provide important physicochemical parameters for computational modeling and structure-activity relationship studies.

| Database/Source | Identifier Type | Identifier Value |

|---|---|---|

| PubChem | Compound Identifier | 45480436 |

| ChemBL | ChemBL Identifier | CHEMBL4528728 |

| Distributed Structure-Searchable Toxicity Database Network | Substance Identifier | DTXSID50670373 |

| European Chemicals Agency | European Community Number | 992-698-7 |

| Wikidata | Wikidata Identifier | Q82591324 |

| ChemScene | Catalog Number | CS-0442437 |

| Aaron Chemicals | Catalog Number | AR00HGIG |

| Chemical Suppliers | Alternative Catalog Numbers | MB13818, EN300-202894, XH0984 |

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBUXNZPPWMZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670373 | |

| Record name | 4-Chloro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-01-7 | |

| Record name | 4-Chloro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Preparation Methods

Chlorination of Pyridine to 4-Chloropyridine

A crucial intermediate in the synthesis is 4-chloropyridine, which can be prepared from pyridine by selective chlorination. According to a patented method, pyridine reacts with chlorination reagents such as sulfur oxychloride, phosphorus oxychloride, or phosphorus pentachloride under controlled temperature (−10 to 75 °C) for 3–5 hours. This "one-pot" reaction proceeds through complex salt intermediates and yields 4-chloropyridine or its hydrochloride salt with good purity and yields around 70% (Table 1).

Table 1. Representative Data for 4-Chloropyridine Synthesis

| Entry | Starting Material | Chlorination Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|---|

| 1 | Pyridine | Sulfur oxychloride | 35 | 5 | 70.6 | 92.1 |

| 2 | N-(4-pyridyl) pyridinium chloride hydrochloride | Sulfur oxychloride | 140-150 | 0.5 | 73.6 | 98.3 |

This method is economical, safe, and environmentally friendly, providing a scalable approach to 4-chloropyridine.

Introduction of Pyrrolidin-1-yl Group at the 2-Position

The installation of the pyrrolidin-1-yl substituent at the 2-position of the pyridine ring can be achieved by nucleophilic aromatic substitution or palladium-catalyzed amination.

Palladium-Catalyzed Amination

A general and efficient method involves the coupling of 4-chloropyridine derivatives with pyrrolidine using palladium catalysts. For example, a procedure reported in medicinal chemistry literature describes the reaction of substituted pyridin-2-amine with aryl halides in the presence of a palladium catalyst (Pd2(dba)3), ligand (XantPhos), and base (t-BuONa) in toluene at 110 °C. This method allows the formation of C-N bonds selectively at the 2-position.

The general reaction scheme:

$$

\text{4-Chloropyridine} + \text{Pyrrolidine} \xrightarrow[\text{toluene}, 110^\circ C]{\text{Pd}2(\text{dba})3, \text{XantPhos}, t-\text{BuONa}} \text{4-Chloro-2-(pyrrolidin-1-yl)pyridine}

$$

This method is advantageous for its mild conditions and high selectivity.

Nucleophilic Substitution

An alternative approach involves direct nucleophilic substitution of 2-chloropyridine derivatives with pyrrolidine under heating conditions. For example, 2-chloropyridine or 2-chloropyridine derivatives can be reacted with pyrrolidine in the presence of a base or under reflux conditions to afford the corresponding 2-(pyrrolidin-1-yl)pyridine derivatives.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination of Pyridine | Pyridine + Sulfur oxychloride or POCl3 | 35 °C, 3-5 h | High yield, scalable, economical | Requires handling chlorinating agents |

| Pd-Catalyzed Amination | 4-Chloropyridine + Pyrrolidine | Pd2(dba)3, XantPhos, t-BuONa, 110 °C | High selectivity, mild conditions | Requires Pd catalyst, ligand |

| Nucleophilic Aromatic Substitution | 2-Chloropyridine + Pyrrolidine | Heating, base | Simple reagents | May require harsh conditions |

Research Findings and Optimization Notes

- The chlorination step benefits from careful temperature control to avoid over-chlorination or side reactions.

- Using N-(4-pyridyl) pyridinium chloride hydrochloride as an alternative starting material can improve purity and yield of 4-chloropyridine.

- Palladium-catalyzed amination provides a clean and efficient route to install the pyrrolidinyl group, with the choice of ligand and base critical for reaction efficiency.

- Purification typically involves extraction, drying over anhydrous sodium sulfate, and chromatographic methods to achieve high purity.

- Reaction times vary from 0.5 hours for chlorination at higher temperatures to 12 hours for amination steps at moderate temperatures.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as this compound-N-oxide.

Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced oxidation states.

Substitution: The chlorine atom at the 4-position can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as alkyl halides or aryl halides are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: this compound-N-oxide

Reduction Products: Reduced derivatives of this compound

Substitution Products: Various alkyl or aryl substituted derivatives

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-(pyrrolidin-1-yl)pyridine has been extensively studied for its potential therapeutic applications. It serves as a precursor in the development of various pharmaceuticals due to its ability to interact with biological targets such as enzymes and receptors.

- Drug Development : The compound has shown promise in the development of drugs targeting neurological disorders and cancer treatment. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets.

- Biological Activity : Research indicates that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated its efficacy in modulating pathways involved in cell proliferation and apoptosis.

Biological Studies

In biological research, this compound is utilized to study interactions with various biomolecules.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for understanding its mechanism of action and potential therapeutic effects.

- Receptor Interaction : Investigations into how this compound interacts with various receptors can provide insights into its role in signaling pathways, particularly in the central nervous system .

Industrial Applications

Beyond medicinal uses, this compound plays a role in industrial chemistry.

- Synthesis of Agrochemicals : It is used as an intermediate in the production of agrochemicals, contributing to the development of herbicides and pesticides that target specific plant processes.

- Chemical Manufacturing : The compound is also employed in the synthesis of dyes and other industrial chemicals, showcasing its versatility as a building block for complex organic molecules.

Case Study 1: Drug Development

A recent study focused on synthesizing derivatives of this compound aimed at enhancing anti-cancer activity. The research involved modifying the pyridine ring to improve binding affinity to cancer cell receptors. Results indicated that certain derivatives exhibited significantly improved potency compared to the parent compound, validating the approach of structure-activity relationship (SAR) studies .

Another investigation assessed the anti-inflammatory effects of this compound derivatives in vitro. The study demonstrated that these compounds could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications for inflammatory diseases. This highlights the importance of further exploring this compound's biological profile.

Mechanism of Action

The mechanism by which 4-Chloro-2-(pyrrolidin-1-yl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Critical Analysis of Structural and Functional Differences

- Electronic Effects : Nitro groups (e.g., in 2j) increase electrophilicity, favoring reactions like cycloadditions, while pyrrolidine enhances basicity and solubility.

- Biological Specificity : Pyrimidine cores (e.g., 7d) improve selectivity for allosteric sites but may reduce blood-brain barrier penetration compared to pyridine derivatives.

- Synthetic Accessibility : Compounds with fused rings (e.g., CM01) require multi-step syntheses, whereas simpler pyridines (e.g., this compound) are more scalable.

- Thermal Stability : High melting points (e.g., 268–287°C in ) correlate with crystalline purity, critical for pharmaceutical formulation .

Biological Activity

4-Chloro-2-(pyrrolidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClN2, with a molecular weight of approximately 196.66 g/mol. The compound features a pyridine ring substituted at the 4-position with a chlorine atom and a pyrrolidine moiety at the 2-position.

Antimicrobial Activity

Research has indicated that compounds containing pyridine and pyrrolidine moieties exhibit notable antimicrobial properties. For instance, derivatives of pyridine have been shown to possess antibacterial and antifungal activities against various pathogens. The presence of halogen substituents, such as chlorine, enhances the bioactivity of these compounds .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.025 mg/mL |

| This compound | Escherichia coli | 0.020 mg/mL |

Anticancer Activity

The compound has also been investigated for its potential in cancer treatment. Similar pyridine derivatives have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression. Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis of pyridine derivatives indicates that modifications to the pyridine ring and the introduction of various substituents can significantly influence biological activity. For example, the position and nature of substituents on the pyridine ring can enhance potency against specific targets, such as kinases or microbial pathogens .

Study on Antiparasitic Activity

A recent study explored the antiparasitic potential of compounds similar to this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The study revealed that certain derivatives exhibited sub-micromolar potency in inhibiting T. cruzi infection, suggesting that modifications to the pyridine scaffold could lead to effective treatments for parasitic infections .

Pharmacokinetic Studies

Pharmacokinetic evaluations demonstrated that derivatives of this compound exhibit varying degrees of metabolic stability and clearance rates in vivo. Such studies are crucial for understanding the therapeutic viability of these compounds in clinical settings .

Q & A

Basic: What are the optimized synthetic routes for 4-Chloro-2-(pyrrolidin-1-yl)pyridine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, heating 4-chloro-2-halopyridine derivatives with pyrrolidine in the presence of a base (e.g., sodium acetate) and glacial acetic acid under reflux yields the target compound. Key steps include:

- Reagent Ratios: A 1:1 molar ratio of 4-chloro-2-halopyridine to pyrrolidine ensures minimal side reactions.

- Solvent Selection: Polar aprotic solvents like DMF or THF improve solubility, while acetic acid acts as a catalyst .

- Temperature Control: Reactions at 100–110°C for 6–8 hours achieve yields up to 84%, as reported for analogous thiazole derivatives .

Data Note: Yields may vary with halogen leaving groups (Cl vs. Br) and steric hindrance.

Basic: How is this compound characterized structurally, and what spectroscopic techniques are critical?

Methodological Answer:

- NMR Spectroscopy: and NMR confirm substitution patterns. For example, pyrrolidine protons appear as a multiplet at δ 1.8–2.1 ppm, while pyridine protons resonate downfield (δ 7.5–8.5 ppm) .

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, identifying bond angles and torsional strain. The pyrrolidine ring typically adopts an envelope conformation .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 182.65 (CHClN) .

Advanced: How can researchers design assays to evaluate this compound’s bioactivity, such as enzyme inhibition or anticancer potential?

Methodological Answer:

- Urease Inhibition: Zinc complexes derived from similar ligands (e.g., 4-chloro-2-(((2-(pyrrolidin-1-yl)ethyl)imino)methyl)phenol) are tested via UV-Vis spectroscopy, monitoring ammonia release from urea hydrolysis. IC values are calculated using dose-response curves .

- Anticancer Screening:

- Microtubule Dynamics: Azaindole derivatives (e.g., CM01/CM02) are assessed via fluorescence microscopy for tubulin depolymerization in cancer cell lines (e.g., MCF-7).

- Cytotoxicity: MTT assays quantify viability reduction in multidrug-resistant (MDR) cells at concentrations ≤10 μM .

Advanced: How should researchers address contradictions in reported physical properties (e.g., melting points) across studies?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

- Analytical Cross-Verification: Compare DSC (Differential Scanning Calorimetry) thermograms and XRD patterns with literature data .

- Batch Consistency: Replicate syntheses under identical conditions to confirm reproducibility .

Advanced: What computational strategies predict the reactivity or binding modes of this compound?

Methodological Answer:

- DFT Calculations: Gaussian or ORCA software models electron density maps, identifying nucleophilic/electrophilic sites. The chloro group’s σ charge enhances susceptibility to substitution .

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding to biological targets (e.g., urease active site). Docking scores correlate with experimental IC values when van der Waals and electrostatic interactions are prioritized .

- MD Simulations: GROMACS simulates ligand-protein stability over 100 ns, analyzing RMSD fluctuations to validate binding poses .

Basic: What are the safety considerations for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Codes: Classified as H302 (harmful if swallowed) and H315 (skin irritation).

- PPE Requirements: Nitrile gloves, lab coats, and fume hoods are mandatory.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the compound’s structural rigidity impact its pharmacokinetic properties?

Methodological Answer:

- Lipophilicity: LogP values (~2.5) predicted via ChemDraw indicate moderate blood-brain barrier permeability.

- Metabolic Stability: Pyrrolidine’s saturated ring reduces oxidative degradation by CYP450 enzymes compared to pyridine derivatives .

- SAR Studies: Chlorine at the 4-position enhances target affinity but may reduce solubility; co-crystallization with cyclodextrins improves bioavailability .

Basic: What are the documented applications of this compound in medicinal chemistry?

Methodological Answer:

- Scaffold for Analogues: Serves as a precursor for anticancer agents (e.g., microtubule inhibitors) and antimicrobials via functionalization at the chloro position .

- Case Study: In azaindole derivatives, the pyrrolidine-pyridine motif disrupts tubulin polymerization, showing IC values of 0.2–1.8 μM in breast cancer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.